

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone

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Compound of Interest

Compound Name: 1-(2-Furfurylthio)propanone

Cat. No.: B1330138

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CAS Number: 58066-86-7

This technical guide provides a comprehensive overview of **1-(2-Furfurylthio)propanone**, a significant flavor compound. It is intended for researchers, scientists, and professionals in drug development and food chemistry. This document covers the physicochemical properties, synthesis, analytical characterization, and safety information of this compound.

Chemical and Physical Properties

1-(2-Furfurylthio)propanone is a colorless to pale yellow liquid known for its characteristic roasted coffee and meaty aroma.^{[1][2][3][4]} It is primarily used as a flavoring agent in the food industry.^{[5][6]}

Table 1: Physicochemical Properties of **1-(2-Furfurylthio)propanone**

Property	Value	Reference(s)
CAS Number	58066-86-7	[6]
Molecular Formula	C ₈ H ₁₀ O ₂ S	[6][7]
Molecular Weight	170.23 g/mol	[2][6]
Appearance	Colorless to pale yellow clear liquid	[5][8]
Odor Profile	Roasted coffee, meaty, sulfurous	[2][4][5]
Specific Gravity	1.146 - 1.154 @ 25°C	[5][8]
Refractive Index	1.525 - 1.531 @ 20°C	[5][8]
Boiling Point	281.00 - 282.00 °C @ 760.00 mm Hg	[5][8]
Flash Point	210.00 °F (98.89 °C) (TCC)	[5][8]
Solubility	Soluble in ethanol and other organic solvents.[2][5] Insoluble in water.[2][5]	[2][5]
Vapor Pressure	0.038000 mmHg @ 25.00 °C (estimated)	[5]
logP (o/w)	0.792 (estimated)	[5]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(2-Furfurylthio)propanone** is not readily available in the public literature, its synthesis can be inferred from general methods for the preparation of thioethers. A plausible synthetic route involves the S-alkylation of a thiol with a halo-ketone or the reaction of an alcohol with a thiol under acidic conditions.

A representative synthesis for a related furfuryl thioether, furfuryl mercaptan, is achieved by reacting furfuryl alcohol with thiourea in the presence of a strong acid, followed by basic

hydrolysis.[9] Another general method for thioether synthesis involves the reaction of an alcohol and a thiol with an acid catalyst.[10]

Representative Experimental Protocol (by analogy): Synthesis of a Thioether from an Alcohol and a Thiol

This protocol is a general representation and would require optimization for the specific synthesis of **1-(2-Furfurylthio)propanone**.

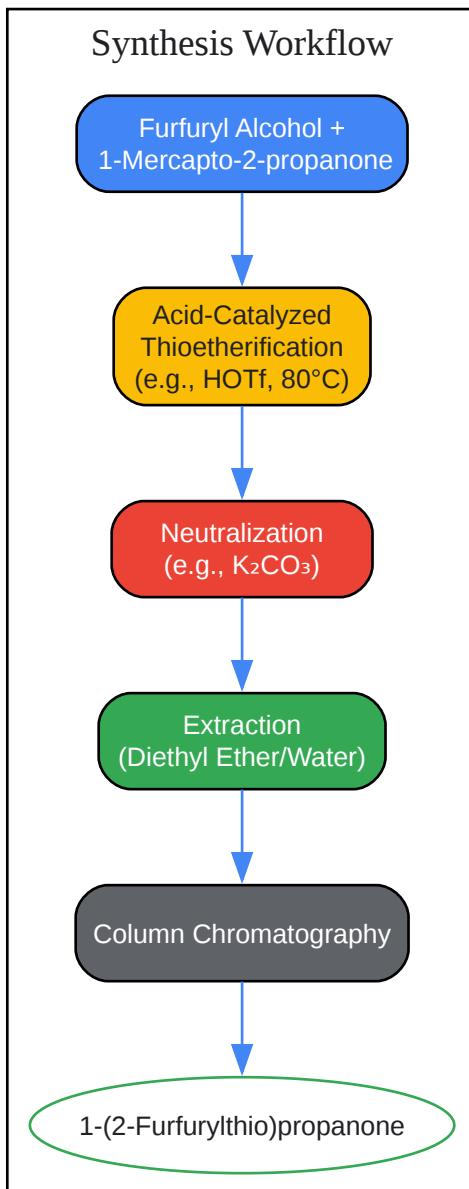
Materials:

- Furfuryl alcohol (or a suitable derivative)
- 1-Mercapto-2-propanone
- Triflic acid (catalyst)
- Nitromethane (solvent)
- Potassium carbonate
- Diethyl ether
- Water

Procedure:

- To a reaction vial equipped with a magnetic stirrer, add the alcohol (1 mmol), thiol (1 mmol), nitromethane (1 mL), and triflic acid (0.01 mmol) under an ambient atmosphere.[10]
- Heat the reaction mixture to 80°C and stir for 2 hours.[10]
- After the reaction is complete, neutralize the triflic acid by adding potassium carbonate (0.01 mmol).[10]
- Evaporate the solvent under reduced pressure.[10]
- Perform an extraction with diethyl ether and water to separate the crude product.[10]

- Further purification can be achieved through column chromatography.



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Caption: A representative workflow for the synthesis of **1-(2-Furfurylthio)propanone**.

Analytical Characterization

Detailed spectroscopic data for **1-(2-Furfurylthio)propanone** are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar furan and thioether compounds.

Table 2: Predicted Spectroscopic Data for **1-(2-Furfurylthio)propanone**

Technique	Predicted Chemical Shifts / Fragmentations
¹ H NMR	- Signal for the methyl protons (CH ₃) adjacent to the carbonyl group. - Signal for the methylene protons (CH ₂) attached to the sulfur atom. - Signal for the methylene protons (CH ₂) of the furfuryl group. - Signals for the protons on the furan ring.
¹³ C NMR	- Signal for the carbonyl carbon (C=O). - Signal for the methyl carbon (CH ₃). - Signals for the methylene carbons (CH ₂). - Signals for the carbons of the furan ring.
FT-IR (cm ⁻¹)	- C=O stretch (ketone) around 1715 cm ⁻¹ . - C-H stretches (alkyl) just below 3000 cm ⁻¹ . - C-H stretches (furan ring) just above 3000 cm ⁻¹ . - C=C stretch (furan ring) around 1500-1600 cm ⁻¹ . - C-O-C stretch (furan ring) around 1000-1200 cm ⁻¹ . - C-S stretch.
Mass Spec (m/z)	- Molecular ion peak. - Fragments corresponding to the furfuryl group, the thio-propanone moiety, and loss of CO.

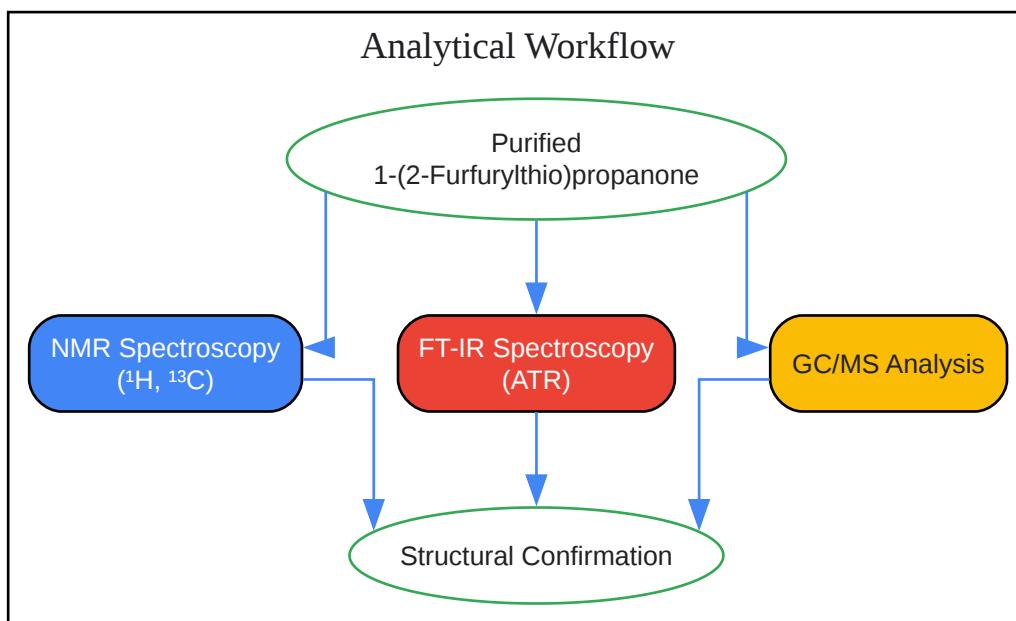
Representative Experimental Protocol: Spectroscopic Analysis

Instrumentation:

- NMR: A 400 MHz spectrometer.
- FT-IR: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: A gas chromatograph coupled with a mass selective detector (GC/MS).

Procedure:

- NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl_3) and acquire ^1H and ^{13}C NMR spectra.
- FT-IR: Place a drop of the neat liquid sample directly onto the ATR crystal and acquire the spectrum.
- Mass Spectrometry: Inject a dilute solution of the sample into the GC/MS system to obtain the mass spectrum.



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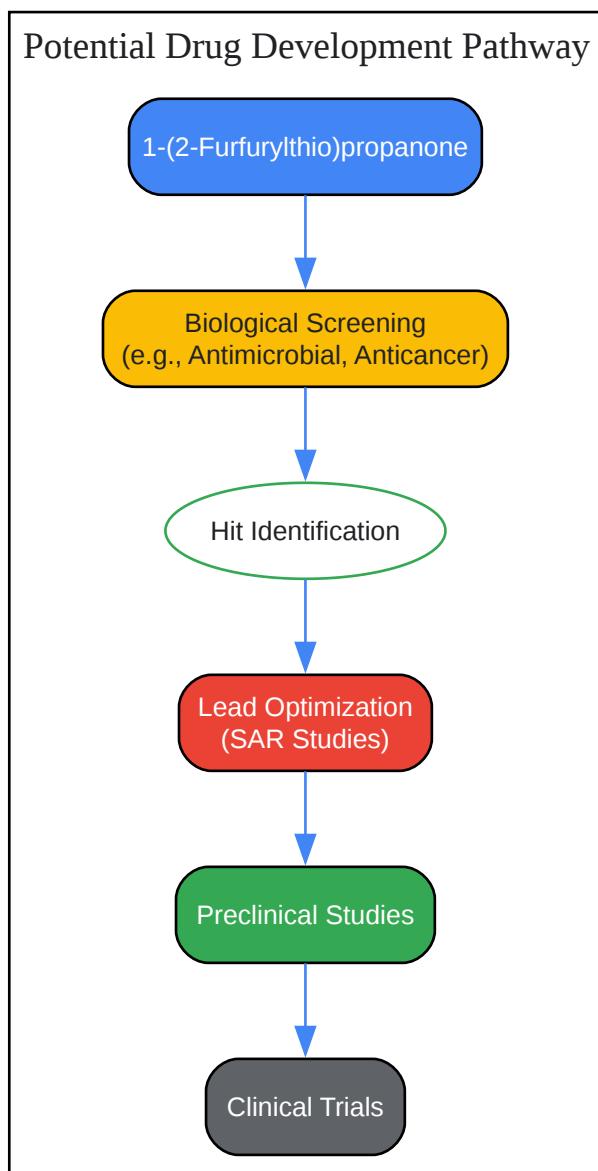
Caption: A typical workflow for the analytical characterization of the compound.

Biological Activity and Drug Development Potential

There is currently limited publicly available information on the specific biological activities or drug development applications of **1-(2-Furfurylthio)propanone**. However, the furan scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-

inflammatory activities.[3][8][11][12][13] The furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[11]

Similarly, organosulfur compounds are of significant interest in medicinal chemistry. Given these characteristics, **1-(2-Furfurylthio)propanone** could be a subject for further investigation into its potential biological activities.



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Caption: A conceptual pathway for investigating the drug development potential.

Safety and Toxicology

Detailed toxicological studies specifically for **1-(2-Furfurylthio)propanone** are not extensively documented in publicly accessible literature. However, information on related furan and sulfur compounds can provide some insight. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to be hepatotoxic and carcinogenic in rodents.[14][15] The toxicity of furan is believed to be mediated by its reactive metabolite, cis-2-butene-1,4-dial.[14]

Furfuryl alcohol, a related compound, can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the central nervous system.[5][11]

As with any chemical, appropriate safety precautions should be taken when handling **1-(2-Furfurylthio)propanone**. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Table 3: General Safety Information

Aspect	Recommendation
Handling	Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment	Safety glasses, chemical-resistant gloves.
Storage	Store in a cool, dry place away from incompatible materials.
Disposal	Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-Furfurylthio)propanone is a well-characterized flavor compound with established physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not widely available, its synthesis can be approached through standard thioether formation methods. The presence of both a furan ring and a thioether linkage suggests that this compound could be a candidate for further investigation into its

potential pharmacological activities, warranting future research in this area. As with all furan derivatives, careful consideration of its toxicological profile is necessary.

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